

Yadanzioside G: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Yadanzioside G

Cat. No.: B12397721

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An In-depth Examination of a Promising Quassinoid for Oncological Research and Drug Development

This technical guide provides a comprehensive overview of **Yadanzioside G**, a natural product with potential applications in cancer research. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential mechanisms of action of this compound.

Chemical and Physical Data

Yadanzioside G is a complex natural product classified as a quassinoid, a class of bitter substances derived from plants of the Simaroubaceae family.

Identifier	Value	Reference
CAS Number	95258-17-6	[1][2]
PubChem CID	6436228	[1]
Molecular Formula	C ₃₆ H ₄₈ O ₁₈	[1]
Molecular Weight	768.8 g/mol	[1]
IUPAC Name	methyl (1R,2S,3R,6R,8S,9S,13S,14R, 15R,16S)-3-[(E)-4-acetyloxy- 3,4-dimethylpent-2-enoyl]oxy- 15,16-dihydroxy-9,13-dimethyl- 4,10-dioxo-11- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 5,18- dioxapentacyclo[12.5.0.0 ¹ , ⁶ .0 ² , ¹⁷ .0 ⁸ , ¹³]nonadec-11-ene-17- carboxylate	

Biological Activity and Potential Therapeutic Applications

Yadanzioside G is isolated from *Bucea javanica* (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Research has indicated that quassinoids extracted from *Bucea javanica* exhibit significant cytotoxic effects against various cancer cell lines.

While specific quantitative data for **Yadanzioside G**'s cytotoxicity is not extensively available in public literature, studies on crude extracts of *Bucea javanica* containing **Yadanzioside G** and on closely related quassinoids like Brusatol provide strong evidence for its potential as an anticancer agent, particularly against pancreatic cancer. Brusatol has demonstrated potent in vitro activity against pancreatic cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. It is plausible that **Yadanzioside G** possesses a similar level of activity.

Proposed Mechanism of Action and Signaling Pathways

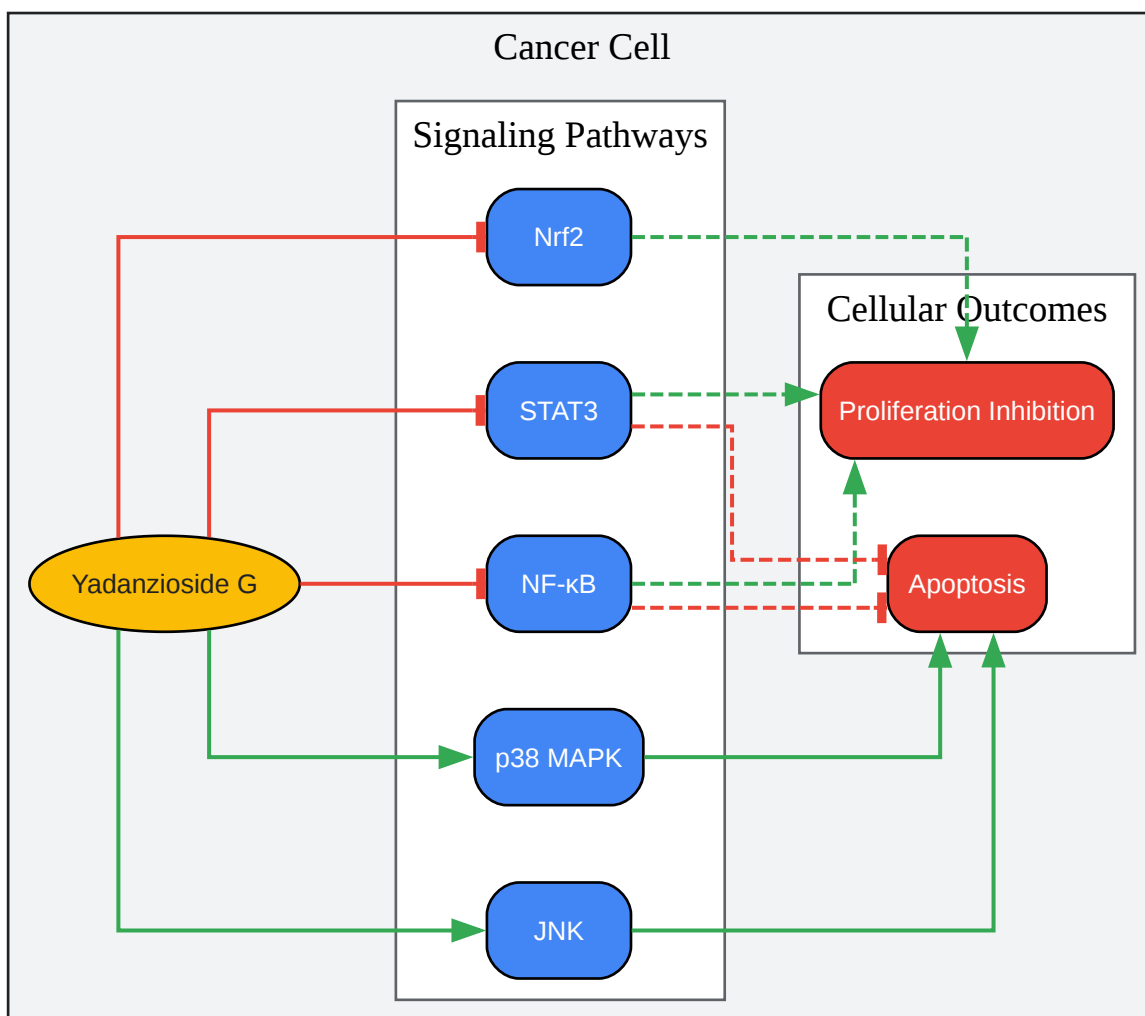
Based on studies of Brusatol and other quassinoids from *Brucea javanica*, the anticancer activity of **Yadanzioside G** is likely mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and stress response.

A primary proposed mechanism is the inhibition of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy. By inhibiting this pathway, **Yadanzioside G** may render cancer cells more susceptible to apoptosis and the effects of other anticancer agents.

Furthermore, it is hypothesized that **Yadanzioside G**, similar to Brusatol, may exert its effects through the following pathways:

- Activation of pro-apoptotic pathways:
 - c-Jun N-terminal kinase (JNK)
 - p38 Mitogen-Activated Protein Kinase (MAPK)
- Inhibition of pro-survival pathways:
 - Nuclear Factor-kappa B (NF-κB)
 - Signal Transducer and Activator of Transcription 3 (STAT3)

The interplay of these pathways likely leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.



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Caption: Proposed signaling pathways modulated by **Yadanzioside G** in cancer cells.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro cytotoxicity of **Yadanzioside G** using a standard MTT assay. This protocol can be adapted for various cancer cell lines.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Yadanzioside G** on a selected cancer cell line.

Materials:

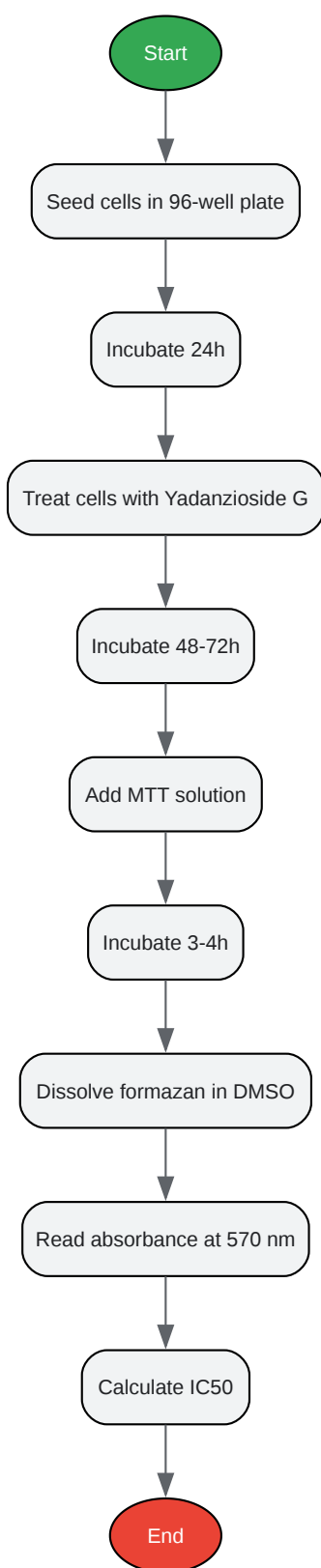
- **Yadanzioside G**

- Cancer cell line of interest (e.g., PANC-1, MiaPaCa-2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
 - Count the cells using a hemocytometer and adjust the cell density.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Yadanzioside G** in DMSO.

- Perform serial dilutions of the **Yadanzioside G** stock solution in complete culture medium to achieve the desired final concentrations.
- After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 μ L of medium containing the various concentrations of **Yadanzioside G**. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.
- Incubate the plate for an additional 48-72 hours.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the **Yadanzioside G** concentration.
 - Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).



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Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Yadanzioside G represents a promising lead compound for the development of novel anticancer therapies. Its presumed mechanism of action, involving the inhibition of the Nrf2 pathway and modulation of key pro- and anti-apoptotic signaling cascades, warrants further investigation. Future research should focus on:

- Determining the specific IC₅₀ values of **Yadanzioside G** against a broad panel of cancer cell lines.
- Elucidating the precise molecular targets and confirming its effect on the Nrf2, JNK, p38 MAPK, NF-κB, and STAT3 pathways through techniques such as Western blotting and reporter assays.
- Evaluating the in vivo efficacy and toxicity of **Yadanzioside G** in preclinical animal models of cancer.
- Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a foundational understanding of **Yadanzioside G** for the scientific community, encouraging further exploration of its therapeutic potential.

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References

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